

Physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile

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Compound of Interest

Compound Name: 2-Amino-2-(4-fluorophenyl)acetonitrile

Cat. No.: B1270793

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An In-depth Technical Guide to 2-Amino-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is an organic compound of significant interest in medicinal chemistry and drug development. As a derivative of α -aminonitriles, it serves as a versatile building block for the synthesis of more complex molecules, including α -amino acids and various heterocyclic compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, making this compound a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential chemical reactivity and biological significance.

Physicochemical Properties

The physical and chemical properties of **2-Amino-2-(4-fluorophenyl)acetonitrile** are summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted based on computational models. There is a discrepancy in

the reported physical state, with some sources indicating a solid with a high melting point, which may correspond to a salt form (e.g., hydrochloride), while the free base is likely to be a liquid or a low-melting solid at room temperature.

General and Physical Properties

Property	Value	Source
CAS Number	56464-70-1	[1]
Molecular Formula	C ₈ H ₇ FN ₂	[1]
Molecular Weight	150.15 g/mol	[1]
Physical State	Reported as solid, but may be liquid as free base	[2]
Melting Point	155-157 °C (likely a salt form)	[2]
Boiling Point	Not experimentally determined	
Density	1.208 g/cm ³ (predicted)	

Chemical and Spectral Properties

Property	Value	Source
Solubility	Soluble in polar organic solvents	
pKa	Not experimentally determined	
¹ H NMR (Predicted)	See Figure 1	
¹³ C NMR (Predicted)	See Figure 2	
FTIR (Predicted Key Peaks)	~3400-3300 cm ⁻¹ (N-H stretch), ~2240 cm ⁻¹ (C≡N stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~1230 cm ⁻¹ (C-F stretch)	[3][4][5]
Mass Spec Fragmentation	See Section 4.2	

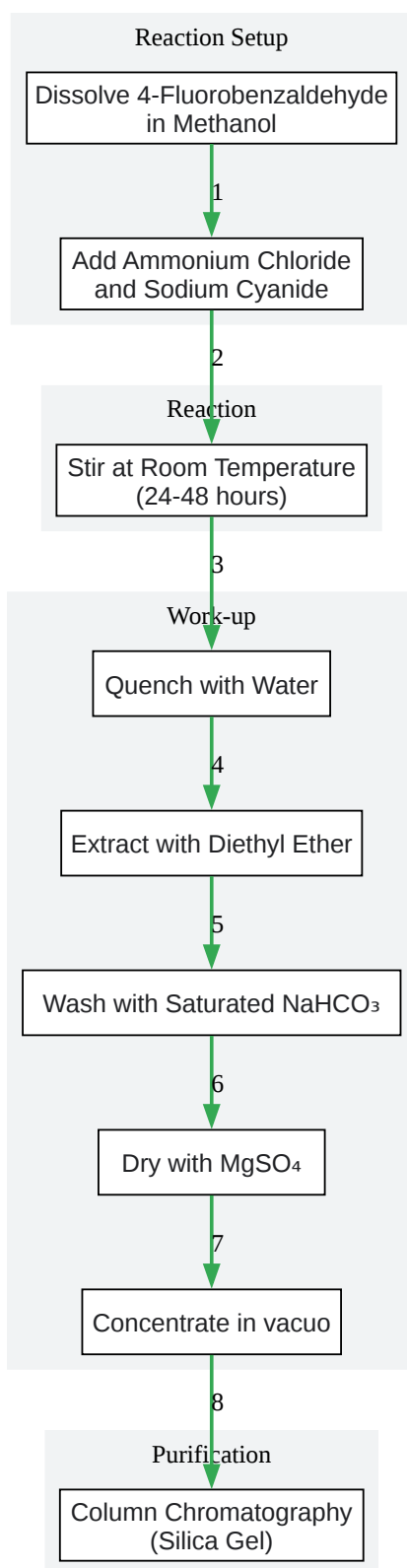
Experimental Protocol: Strecker Synthesis

The most common method for the synthesis of α -aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide source. The following is a detailed experimental protocol for the synthesis of **2-Amino-2-(4-fluorophenyl)acetonitrile**.

Materials and Reagents

- 4-Fluorobenzaldehyde
- Ammonium chloride (NH_4Cl)
- Sodium cyanide (NaCN)
- Methanol (MeOH)
- Water (H_2O)
- Diethyl ether ($(\text{Et})_2\text{O}$)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) (for salt formation if desired)

Reaction Workflow



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Figure 1: Experimental workflow for the Strecker synthesis of **2-Amino-2-(4-fluorophenyl)acetonitrile**.

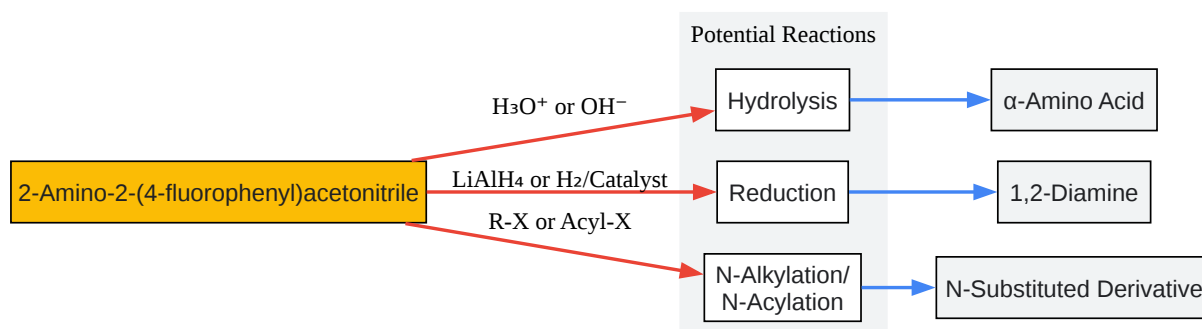
Step-by-Step Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
- **Reaction:** Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-Amino-2-(4-fluorophenyl)acetonitrile**.

Chemical Reactivity and Stability

General Reactivity

α -Aminonitriles are versatile intermediates due to the presence of both an amino and a nitrile group. The key reactive sites are the nucleophilic amino group and the electrophilic carbon of the nitrile.



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Figure 2: Potential chemical transformations of **2-Amino-2-(4-fluorophenyl)acetonitrile**.

- **Hydrolysis:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid.
- **Reduction:** The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, leading to the formation of a 1,2-diamine.
- **Reactions of the Amino Group:** The primary amino group can undergo various reactions typical of amines, such as N-alkylation and N-acylation.

Mass Spectrometry Fragmentation

The fragmentation of α-aminonitriles in mass spectrometry is influenced by the presence of the amino and nitrile groups. Common fragmentation pathways include:

- **Loss of HCN:** A characteristic fragmentation pathway for nitriles.
- **α-Cleavage:** Cleavage of the bond adjacent to the amino group, leading to the formation of a resonance-stabilized iminium ion. For **2-Amino-2-(4-fluorophenyl)acetonitrile**, this would involve the loss of the phenyl group or the nitrile group.

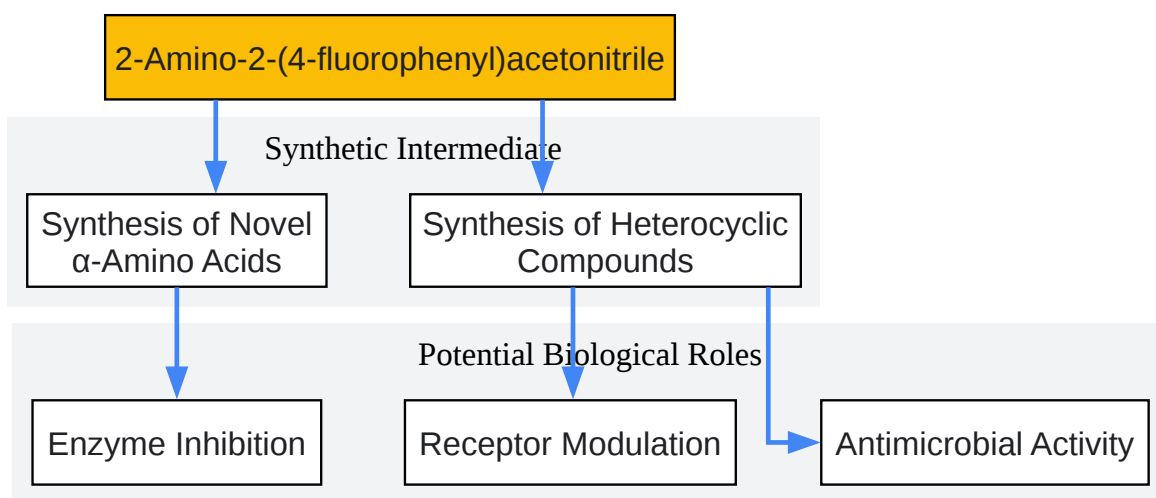
- Loss of an Amino Group: Fragmentation involving the loss of the NH₂ group.

Stability

2-Amino-2-(4-fluorophenyl)acetonitrile is expected to be moderately stable. As with many α -aminonitriles, it may be susceptible to decomposition under strongly acidic or basic conditions, and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Biological Significance and Potential Applications

While specific biological studies on **2-Amino-2-(4-fluorophenyl)acetonitrile** are limited, the broader class of α -aminonitriles and their derivatives have shown a wide range of biological activities. The presence of the fluorophenyl moiety is a common feature in many modern pharmaceuticals, often enhancing drug efficacy.



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Figure 3: Potential roles and applications of **2-Amino-2-(4-fluorophenyl)acetonitrile** in drug discovery.

- Enzyme Inhibition: Derivatives of α -aminonitriles have been investigated as inhibitors of various enzymes, including proteases and kinases. The structural similarity to amino acids makes them potential candidates for targeting enzyme active sites.

- **Neurological Activity:** The aminonitrile scaffold is present in molecules with activity in the central nervous system. Further derivatization could lead to compounds with potential applications in treating neurological disorders.
- **Antimicrobial Agents:** Some aminonitrile derivatives have demonstrated antimicrobial properties.

The versatility of **2-Amino-2-(4-fluorophenyl)acetonitrile** as a synthetic precursor, combined with the favorable properties conferred by the fluorophenyl group, makes it a compound of high interest for the development of new chemical entities with therapeutic potential. Further research into its specific biological targets and mechanisms of action is warranted.

Conclusion

2-Amino-2-(4-fluorophenyl)acetonitrile is a valuable building block for organic synthesis and drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, a practical protocol for its synthesis via the Strecker reaction, and an exploration of its chemical reactivity and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers working with this and related compounds.

Predicted Spectral Data

The following are predicted NMR spectra for **2-Amino-2-(4-fluorophenyl)acetonitrile**. These are generated using computational models and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted) Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. CH proton: A singlet or a multiplet (depending on coupling with the amino protons) around δ 4.5-5.0 ppm. NH₂ protons: A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (Predicted) Aromatic carbons: Peaks in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Nitrile carbon (C \equiv N): A peak around δ 120 ppm. CH carbon: A peak around δ 50-60 ppm.

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